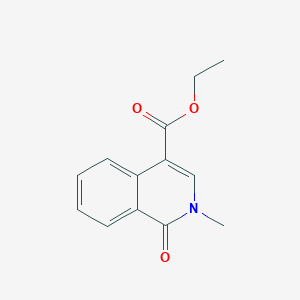

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

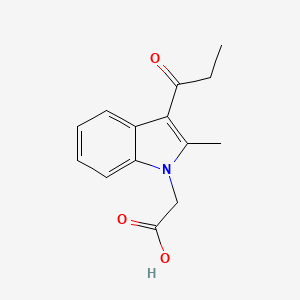

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 . It is also known by its English name, Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate consists of a dihydroisoquinoline ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound also contains a ketone functional group .Physical And Chemical Properties Analysis

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a melting point of 98 °C and a predicted boiling point of 393.0±42.0 °C . The compound has a predicted density of 1.222±0.06 g/cm3 . The predicted pKa value is -3.32±0.70 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Field

Organic Chemistry

Summary

4-Hydroxy-2-quinolones, which are structurally similar to your compound, are valuable in drug research and development. They are used in the synthesis of related four-membered to seven-membered heterocycles .

Method

The synthetic approaches involve various reactions to create the heterocycles .

Results

These heterocycles show unique biological activities .

Inhibition of Acetylcholinesterase Enzyme

Field

Medicinal Chemistry

Summary

New 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally similar to your compound, have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . This is relevant in the context of Alzheimer’s disease treatment .

Method

The compounds were synthesized and their inhibitory activity against the acetylcholinesterase enzyme was evaluated using an in-house gas chromatography method .

Results

The synthesized carboxamides showed strong potency in inhibiting acetylcholinesterase. Nine compounds from the group had activities higher than or close to donepezil, the positive control .

Green Synthesis of Heterocycles

Field

Green Chemistry

Summary

The compound belongs to a class of molecules used in a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .

Method

The method involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Results

2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .

Anticancer Drug Development

Field

Pharmacology

Summary

The compound is structurally similar to DHPMs, which have been widely investigated for their pharmacological effect, mainly focusing on anticancer drug development .

Method

The method involves a four-step synthesis of the highly functionalized hybrid DHPM-triazole .

Results

Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-14(2)12(15)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGQFHHKLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)